SHA 68 SHA 68 SHA-68 is an antagonist of the neuropeptide S receptor (NPSR; IC50s = 22 and 23.8 nM for the NPSR Asn107 and NPSR Ile107 isoforms, respectively). It is selective for NPSR over a panel of 14 G protein-coupled receptors exhibiting no activity at a concentration of 10 μM. SHA-68 (50 mg/kg) reduces NPS-induced horizontal activity and vertical rearing and climbing in mice. SHA-68 also reduces conditioned reinstatement of cocaine seeking in rats.
Selective neuropeptide S receptor (NPSR) antagonist (IC50 values are 22.0 and 23.8 nM for human NPSR Asn107 and Ile107 variants respectively). Displays no activity against a range of 14 GPCRs, including vasopressin and oxytocin receptors.
Brand Name: Vulcanchem
CAS No.: 847553-89-3
VCID: VC0004890
InChI: InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31)
SMILES: C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C26H24FN3O3
Molecular Weight: 445.5 g/mol

SHA 68

CAS No.: 847553-89-3

Cat. No.: VC0004890

Molecular Formula: C26H24FN3O3

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

SHA 68 - 847553-89-3

Specification

CAS No. 847553-89-3
Molecular Formula C26H24FN3O3
Molecular Weight 445.5 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide
Standard InChI InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31)
Standard InChI Key SFRQIPRTNYHJHP-UHFFFAOYSA-N
SMILES C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

SHA 68, systematically named N-[(4-fluorophenyl)methyl]tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, features a complex heterocyclic scaffold. Its structure includes:

  • A fused oxazolo-pyrazine core

  • Two phenyl groups at positions 1 and 1'

  • A 4-fluorobenzylamide substituent .

The compound’s stereochemistry and planar regions contribute to its high affinity for NPSR. The InChI key (SFRQIPRTNYHJHP-UHFFFAOYSA-N) and SMILES string (C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5) provide precise descriptors for its three-dimensional conformation .

Physicochemical Properties

PropertyValueSource
Molecular Weight445.49 g/mol
Solubility250 mg/mL in DMSO
Storage ConditionsDesiccate at -20°C
Purity≥98% (HPLC)
LogP (Predicted)3.77

The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates in vitro assays, though its rapid clearance in vivo necessitates careful pharmacokinetic analysis .

Synthesis and Structural Modifications

Original Synthesis Pathway

The synthesis of SHA 68, as described in the MDPI study, involves a multi-step process starting from pyridine-3,4-dicarboxylic acid anhydride :

  • Ring Formation: Addition of phenyl magnesium bromide yields a pyridine intermediate.

  • Oxazolidinone Construction: Cyclization with benzyl isocyanate forms the oxazolo-pyrazine core.

  • Functionalization: Introduction of the 4-fluorobenzylamide group via carboxamide coupling.

Key intermediates include the cis- and trans-diastereomers of the oxazolo-pyrazine ring, which are separable after alkylation steps .

Structure-Activity Relationships (SAR)

Modifications to the SHA 68 scaffold reveal critical pharmacophore elements:

ModificationEffect on NPSR Antagonism (Ke)Reference
Replacement of oxazolidinone N with double bond50-fold reduction (Ke = 522 nM)
n-Butyl urea substitution50-fold reduction vs. SHA-66
trans-Isomer (Compound 5)Ke = 170 nM
iso-Butyl substitution (Compound 14)Ke = 165 nM

The oxazolidinone nitrogen and benzyl urea groups are essential for maintaining sub-100 nM potency. Bulkier aliphatic substituents (e.g., iso-butyl) retain activity, while aromatic ring removal abolishes antagonism .

Pharmacological Profile

Receptor Affinity and Selectivity

SHA 68 demonstrates nanomolar affinity for human NPSR variants:

NPSR VariantIC50 (nM)Source
Asn10722.0
Ile10723.8

Notably, it shows >100-fold selectivity over 14 GPCRs, including vasopressin (V1a, V2) and oxytocin receptors . This specificity enables precise interrogation of NPSR-mediated pathways without off-target effects.

In Vivo Effects

In C57/Bl6 mice, SHA 68 (3 mg/kg, i.p.) blocks NPS-induced hyperlocomotion, confirming central nervous system penetration . Plasma and brain exposure studies reveal:

  • Peak Plasma Concentration: 1.2 µM at 15 min post-injection

  • Brain-to-Plasma Ratio: 0.8 at 30 min

  • Half-Life: 42 min (plasma), 68 min (brain)

The transient exposure profile limits therapeutic utility but supports acute experimental applications.

Behavioral Implications

By antagonizing NPSR, SHA 68 produces anxiogenic effects in rodent models, countering NPS’s anxiolytic actions . This bidirectional modulation highlights the NPS system’s role in emotional homeostasis.

Research Applications and Limitations

Tool Compound Utility

SHA 68’s primary use lies in:

  • Mapping NPSR distribution via receptor autoradiography

  • Elucidating NPS’s role in fear extinction and addiction

  • Validating NPSR-linked gene polymorphisms in stress disorders .

Pharmacokinetic Challenges

Despite potent in vitro activity, SHA 68’s rapid clearance (CL = 32 mL/min/kg) and low oral bioavailability (<10%) hinder clinical translation . Structural analogs with improved metabolic stability are under investigation.

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